Product packaging for 2,4-Dinitrostyrene(Cat. No.:CAS No. 2287-45-8)

2,4-Dinitrostyrene

Cat. No.: B14738539
CAS No.: 2287-45-8
M. Wt: 194.14 g/mol
InChI Key: OCWYLYTYVLJHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dinitrostyrene (C₈H₆N₂O₄) is a nitroaromatic compound characterized by a styrene backbone (vinylbenzene) substituted with two nitro groups at the 2- and 4-positions of the aromatic ring. It is primarily utilized as an intermediate in organic synthesis, particularly for constructing indole derivatives such as 5,6-dihydroxyindole (DHI), a key precursor to melanin pigments and bioactive molecules . The compound’s reactivity stems from the electron-withdrawing nitro groups, which enhance its electrophilicity, facilitating nucleophilic addition and cyclization reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O4 B14738539 2,4-Dinitrostyrene CAS No. 2287-45-8

Properties

CAS No.

2287-45-8

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

1-ethenyl-2,4-dinitrobenzene

InChI

InChI=1S/C8H6N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2

InChI Key

OCWYLYTYVLJHLQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrostyrene can be synthesized through the nitration of styrene. The nitration process involves the introduction of nitro groups into the aromatic ring of styrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the 2,4-dinitro derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrostyrene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: Formation of 2,4-dinitrobenzaldehyde or 2,4-dinitrobenzoic acid.

    Reduction: Formation of 2,4-diaminostyrene.

    Substitution: Formation of various substituted styrenes depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitrostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dinitrostyrene involves its interaction with molecular targets through its nitro and vinyl groups. The nitro groups can participate in redox reactions, while the vinyl group can undergo polymerization or addition reactions. These interactions can affect various biochemical pathways and cellular processes, making this compound a compound of interest in both chemical and biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,4-dinitrostyrene with analogous nitroaromatic compounds, emphasizing chemical identity, properties, and applications.

Compound Chemical Formula Molecular Weight (g/mol) Key Properties Applications Safety Considerations
This compound C₈H₆N₂O₄ 210.14 Electrophilic vinylbenzene core; reactive in cyclization and nucleophilic additions Synthesis of indole derivatives (e.g., melanin precursors) Likely explosive; requires handling as a nitro compound
2,4-Dinitrotoluene (2,4-DNT) C₇H₆N₂O₄ 182.13 Pale yellow crystals; mp 70°C; low water solubility Precursor for toluene diisocyanate (polyurethane production); explosive filler Toxic (hepatotoxic); regulated as a hazardous substance
2,4-Dinitrophenol (DNP) C₆H₄N₂O₅ 184.11 Yellow crystalline solid; mp 115°C; soluble in organic solvents Historical use as a metabolic uncoupler; pesticide; dye intermediate Highly toxic (mitochondrial toxicity); banned in commercial products
2,4-Dinitromesitylene C₉H₁₀N₂O₄ 210.19 Trimethyl-substituted aromatic ring; higher steric hindrance Limited applications; studied for explosive properties High thermal stability due to steric bulk
4-Nitrostilbene C₁₄H₁₁NO₂ 225.25 Trans-configuration; conjugated double bond system Fluorescent probes; organic electronics Moderate toxicity; irritant

Detailed Comparative Analysis

Structural and Electronic Effects

  • Nitro Group Positioning : In this compound, the meta and para nitro groups create a strong electron-deficient aromatic ring, enhancing reactivity toward nucleophiles. In contrast, 2,4-dinitromesitylene’s methyl groups sterically hinder electrophilic attacks, reducing reactivity .
  • Conjugation Effects : 4-Nitrostilbene’s extended conjugation (via the trans-stilbene structure) enables applications in optoelectronics, unlike this compound’s shorter conjugation system .

Thermal and Chemical Stability

  • Explosive Potential: Both 2,4-DNT and this compound are thermally unstable due to nitro groups, but 2,4-DNT’s lower molecular weight and crystalline structure make it more commonly used in explosives .
  • Steric Stabilization : 2,4-Dinitromesitylene’s methyl groups improve thermal stability, making it less prone to decomposition compared to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.